molecular formula C18H18FN3O2S B14918226 Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B14918226
M. Wt: 359.4 g/mol
InChI Key: NRZMQOPECIMABC-HNNXBMFYSA-N
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Description

Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiazoles, and ethyl acetoacetate. The key steps may involve:

    Condensation Reaction: The initial step could involve the condensation of substituted aniline with ethyl acetoacetate in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with thiazole derivatives under acidic or basic conditions to form the dihydropyrimidine ring.

    Fluorination: Introduction of the fluorine atom might be achieved through electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine derivatives, while substitution could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate: Lacks the fluorine and methylphenyl groups.

    Ethyl 6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate: Similar structure but different stereochemistry.

Uniqueness

Ethyl (S)-6-(3-fluoro-2-methylphenyl)-4-methyl-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl (4S)-4-(3-fluoro-2-methylphenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H18FN3O2S/c1-4-24-18(23)14-11(3)21-16(17-20-8-9-25-17)22-15(14)12-6-5-7-13(19)10(12)2/h5-9,15H,4H2,1-3H3,(H,21,22)/t15-/m0/s1

InChI Key

NRZMQOPECIMABC-HNNXBMFYSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=N[C@H]1C2=C(C(=CC=C2)F)C)C3=NC=CS3)C

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C(=CC=C2)F)C)C3=NC=CS3)C

Origin of Product

United States

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